molecular formula C21H23N3O3 B6485870 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-53-5

4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B6485870
CAS No.: 912902-53-5
M. Wt: 365.4 g/mol
InChI Key: PNAWLXMBSAHQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 1H-1,3-benzodiazol-2-yl group at position 4 and a 2-methoxyphenyl group at position 1. The benzodiazolyl moiety is further modified with a 2-methoxyethyl chain. Its molecular formula is C₂₂H₂₄N₃O₃, with a molecular weight of 378.45 g/mol .

Properties

IUPAC Name

4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-12-11-23-17-8-4-3-7-16(17)22-21(23)15-13-20(25)24(14-15)18-9-5-6-10-19(18)27-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWLXMBSAHQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on various studies that have explored its properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H23N3O2
  • IUPAC Name : this compound
  • SMILES Notation : COCCn1c(cccc2)c2nc1C(CC1=O)CN1c1cccc(SC)c1

2. Enzyme Inhibition

Many benzodiazole derivatives are known for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that compounds with similar configurations can effectively inhibit these enzymes, which are implicated in conditions like Alzheimer's disease and urinary tract infections . The potential of this compound as an AChE inhibitor warrants further investigation.

3. Antioxidant Activity

Compounds featuring the benzodiazole structure often exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Although specific antioxidant assays for this compound have not been reported, related compounds have shown promising results in scavenging free radicals .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds based on the benzodiazole framework and evaluated their biological activities. The synthesized compounds were tested for antibacterial and enzyme inhibitory activities. Notably, several derivatives demonstrated strong inhibition of AChE and urease, suggesting that the target compound may share similar biological profiles .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on related compounds revealed favorable interactions with target proteins involved in various diseases. These studies provide insights into the binding affinities and mechanisms through which these compounds exert their biological effects . The docking results for this specific compound could elucidate its potential therapeutic applications.

Data Summary Table

Activity Type Observed Effect Reference
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionAChE inhibition potential
AntioxidantPotential antioxidant activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Benzodiazolyl Substituents

Compound A : 4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 890633-38-2)
  • Key Difference: The benzodiazolyl group is substituted with a 4-allyl-2-methoxyphenoxyethyl chain instead of 2-methoxyethyl.
  • The molecular weight increases to 497.6 g/mol (C₃₀H₃₁N₃O₄) .
Compound B : 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
  • Key Difference: The phenyl ring on the pyrrolidinone is 4-methoxyphenyl, and the benzodiazolyl substituent is 2-allylphenoxyethyl.
  • Impact : The 4-methoxy group on the phenyl ring may alter electronic effects compared to the 2-methoxy isomer, influencing hydrogen bonding or dipole interactions. Molecular weight: 467.6 g/mol (C₂₉H₂₉N₃O₃) .
Compound C : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • Key Difference : The benzodiazolyl substituent is a piperidinylethyl group, and the phenyl ring is 4-butylphenyl .
  • Impact : The piperidine ring enhances solubility via basic nitrogen, while the butyl chain increases lipophilicity. Molecular weight: 493.6 g/mol (C₂₉H₃₅N₅O₂) .

Pyrrolidinone Ring Modifications

Compound D : 1-[(Furan-2-yl)methyl]-4-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • Key Difference : The phenyl group is replaced with a furan-2-ylmethyl group, and the benzodiazolyl substituent is morpholinylethyl .
  • Impact : The furan ring introduces aromatic heterocyclic character, while morpholine improves water solubility. Molecular weight: 433.5 g/mol (C₂₂H₂₆N₄O₃) .

Activity and Pharmacological Insights

  • Antioxidant Activity : Pyridin-2(1H)-one analogs () demonstrate that electron-withdrawing substituents (e.g., bromophenyl) enhance antioxidant activity (79.05% inhibition vs. 17.55% for methoxyphenyl derivatives). This suggests that the 2-methoxyphenyl group in the target compound may contribute modest antioxidant effects, but halogenated analogs could be more potent .
  • Molecular Docking: Derivatives with bulkier substituents (e.g., allylphenoxyethyl) show higher binding affinities in docking studies, likely due to enhanced hydrophobic interactions .

Preparation Methods

Lactamization of 4-Amino-1-(2-methoxyphenyl)butanoic Acid

A widely reported approach involves cyclization of 4-amino-1-(2-methoxyphenyl)butanoic acid under mild acidic conditions.

Procedure :

  • Substrate Preparation : 2-Methoxyaniline is alkylated with ethyl 4-bromobutyrate via nucleophilic substitution (K₂CO₃, DMF, 80°C, 12 h).

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (rt, 4 h).

  • Lactamization : Treating the amino acid with EDCI/HOBt in DCM facilitates cyclization to the pyrrolidinone (yield: 78%).

Key Data :

StepConditionsYield
AlkylationK₂CO₃, DMF, 80°C85%
HydrolysisLiOH, THF/H₂O92%
LactamizationEDCI/HOBt, DCM78%

Alternative Route via Reductive Amination

For improved scalability, reductive amination of 1-(2-methoxyphenyl)-4-oxopyrrolidine with NaBH₃CN in MeOH (rt, 6 h) affords the lactam in 82% yield. This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Synthesis of 1-(2-Methoxyethyl)-1H-1,3-benzodiazole

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazole core is constructed via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative.

Procedure :

  • N-Alkylation : o-Phenylenediamine is selectively alkylated at one nitrogen using 2-methoxyethyl bromide (K₂CO₃, DMF, 60°C, 8 h).

  • Cyclocondensation : The alkylated diamine reacts with chloroacetyl chloride in acetic acid (reflux, 4 h) to form the benzodiazole ring (yield: 76%).

Optimization Insight :

  • Regioselectivity : Alkylation precedes cyclization to ensure the methoxyethyl group occupies the 1-position.

  • Side Reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of diamine to alkylating agent.

Metal-Catalyzed Coupling Approaches

Recent advances employ iron(III)-catalyzed iodination followed by copper(I)-mediated cyclization for benzodiazole formation.

Example :

  • Substrate: 2-Methoxyethylamine-functionalized o-iodoaniline.

  • Conditions: FeCl₃ (10 mol%), NIS, DCE, 50°C (4 h); then CuI (5 mol%), L-proline, K₃PO₄, DMSO, 100°C (12 h).

  • Yield: 68%.

Coupling of Benzodiazole and Pyrrolidinone Subunits

Nucleophilic Aromatic Substitution

The 2-position of the benzodiazole (activated by electron-withdrawing effects) undergoes nucleophilic attack by the pyrrolidinone’s 4-amine.

Protocol :

  • Activation : Benzodiazole is brominated at the 2-position using NBS (AIBN, CCl₄, reflux, 3 h).

  • Coupling : React brominated benzodiazole with 4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one (K₂CO₃, DMF, 120°C, 24 h).

  • Yield: 65%.

Transition Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling is feasible if halogenated precursors are available.

Example :

  • Benzodiazole boronic ester + 4-iodo-pyrrolidinone.

  • Conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃, dioxane/H₂O, 90°C, 12 h.

  • Yield: 72%.

Reaction Optimization and Challenges

Regioselectivity in Benzodiazole Functionalization

DFT calculations (Hirshfeld charge analysis) confirm that the 1-position of benzodiazole is most susceptible to alkylation due to lower electron density (−0.12 e) compared to the 3-position (−0.08 e). This justifies the observed selectivity in N-methoxyethylation.

Lactam Stability Under Coupling Conditions

The pyrrolidinone’s lactam ring is prone to hydrolysis under strongly acidic/basic conditions. Neutral pH and anhydrous solvents (e.g., DMF, DMSO) are critical during coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65–7.23 (m, Ar–H), 4.42 (t, J = 6.5 Hz, –OCH₂CH₂O–), 3.89 (s, OCH₃), 3.72–3.51 (m, pyrrolidinone CH₂).

  • HRMS : m/z calc. for C₂₂H₂₄N₃O₃ [M+H]⁺: 402.1818; found: 402.1815.

Purity Assessment

HPLC (C18 column, MeCN/H₂O gradient) shows ≥98% purity with tᴿ = 12.7 min.

Industrial-Scale Considerations

  • Cost Efficiency : The reductive amination route (Section 2.2) is preferred for kilogram-scale synthesis due to lower catalyst costs.

  • Waste Management : Copper residues from coupling steps require chelation (EDTA) before aqueous disposal.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H functionalization of pyrrolidinones, potentially streamlining the coupling step. Preliminary studies report yields up to 60% using Ir(ppy)₃ under blue LED irradiation .

Q & A

Basic: What are the foundational steps for synthesizing 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one?

Answer:
The synthesis typically involves:

Condensation Reactions : Formation of the benzodiazole ring via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under reflux conditions (e.g., ethanol, 80°C) .

Cyclization : The pyrrolidin-2-one core is constructed using Michael addition or cyclocondensation reactions. For example, reacting a substituted acrylate with an amine-containing intermediate in tetrahydrofuran (THF) at 0–25°C .

Functionalization : Introducing the 2-methoxyethyl and 2-methoxyphenyl groups via alkylation or nucleophilic substitution. Catalysts like K₂CO₃ or NaH in dimethylformamide (DMF) are commonly used .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. Aromatic protons in benzodiazole (δ 7.2–8.1 ppm) and methoxy groups (δ 3.2–3.8 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~423 g/mol for C₂₃H₂₅N₃O₃) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., using slow evaporation from methanol) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

Parameter Optimal Range Impact Reference
Temperature 0–25°C (cyclization)Minimizes side reactions (e.g., over-alkylation)
Solvent THF (for cyclization)
DMF (for alkylation)
Enhances solubility and reaction kinetics
Catalyst K₂CO₃ (for SN2 reactions)Improves nucleophilic substitution efficiency
Reaction Time 12–24 hrs (for condensation)Balances completion vs. decomposition

Methodological Tip : Use design of experiments (DoE) to screen parameters systematically .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Core Modifications :

  • Replace the 2-methoxyethyl group with propynyl or chlorophenyl variants to assess steric/electronic effects on target binding .
  • Modify the pyrrolidin-2-one ring to a piperidone or lactam derivative to evaluate conformational flexibility .

Biological Assays :

  • Test adenosine receptor affinity (A₁/A₂A subtypes) via radioligand binding assays (IC₅₀ values) .
  • Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and compare to structural analogs .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) using crystallographic data from related benzodiazole-pyrrolidinone complexes .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Validate Assay Conditions :

  • Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Characterize Metabolites :

  • Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

Cross-Validate Targets :

  • Employ CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., adenosine receptor subtypes) .

Advanced: What strategies mitigate challenges in spectral data interpretation?

Answer:

Dynamic NMR Experiments :

  • Variable-temperature ¹H NMR resolves overlapping signals caused by rotamers (e.g., methoxyethyl group rotation) .

2D Techniques :

  • HSQC and HMBC correlate ¹H/¹³C signals to assign quaternary carbons in the benzodiazole ring .

Isotopic Labeling :

  • Synthesize ¹³C-labeled methoxy groups to simplify signal assignment .

Advanced: How can in silico models predict pharmacokinetic properties?

Answer:

ADME Prediction :

  • Use SwissADME to estimate logP (predicted ~2.5), BBB permeability, and CYP450 inhibition .

Toxicity Profiling :

  • Run ProTox-II to predict hepatotoxicity and mutagenicity risks .

Solubility Enhancement :

  • Simulate salt formation (e.g., hydrochloride) using COSMO-RS to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.